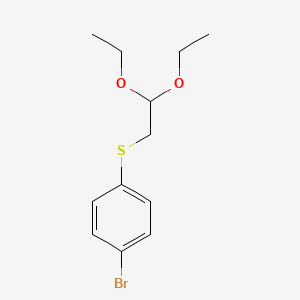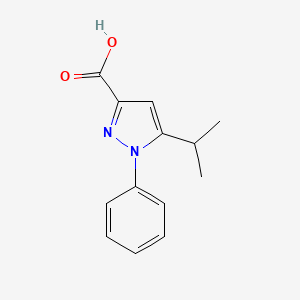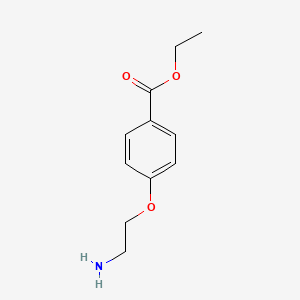
1-(2,2,2-Trifluoroethyl)naphthalene
Übersicht
Beschreibung
1-(2,2,2-Trifluoroethyl)naphthalene is an organic compound with the molecular formula C12H9F3 It is characterized by the presence of a trifluoroethyl group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroethyl)naphthalene can be synthesized through the palladium-catalyzed trifluoroethylation of organoboronic acids. The reaction involves the use of palladium acetate (Pd(OAc)2) as a catalyst, along with a palladacycle, sodium iodide (NaI), potassium phosphate (K3PO4), and triphenylphosphine (PPh3). The reaction is carried out in dimethyl sulfoxide (DMSO) at 150°C for 4 hours. The product is then extracted and purified to obtain this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2,2-Trifluoroethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to modify the trifluoroethyl group or the naphthalene ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Conditions vary depending on the desired substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products vary based on the substituent introduced.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Reduction Reactions: Products include reduced forms of the trifluoroethyl group or the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
1-(2,2,2-Trifluoroethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(2,2,2-Trifluoroethyl)naphthalene exerts its effects depends on its interaction with molecular targets. The trifluoroethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The naphthalene ring provides a stable aromatic system that can participate in π-π interactions and other non-covalent interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
- 2-(2,2,2-Trifluoroethyl)naphthalene
- 1-(2,2,2-Trifluoroethyl)benzene
- 1-(2,2,2-Trifluoroethyl)anthracene
Comparison: 1-(2,2,2-Trifluoroethyl)naphthalene is unique due to the specific positioning of the trifluoroethyl group on the naphthalene ring. This positioning can influence the compound’s chemical reactivity and physical properties. Compared to similar compounds, this compound may exhibit different reactivity patterns and interactions with other molecules, making it valuable for specific applications .
Eigenschaften
IUPAC Name |
1-(2,2,2-trifluoroethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3/c13-12(14,15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNQRMSPLBWPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558634 | |
| Record name | 1-(2,2,2-Trifluoroethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123228-02-4 | |
| Record name | 1-(2,2,2-Trifluoroethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1339862.png)
![3-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1339864.png)


![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)
![N-[(4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1339884.png)





